Chromium(III) phosphate tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chromium(III) phosphate tetrahydrate is a deeply colored solid. It is used as an additive in drugs, anti-corrosive pigments, catalysts, and polymer manufacture. It is also used to catalyze cation exchange in sorption reactions and as a laminated structure to dampen vibration and noise in a motor .

Synthesis Analysis

Chromium phosphate is prepared by treating a phosphoric acid solution of chromium (VI) oxide with hydrazine . Hexahydrate chromium phosphate, CrPO4·6H2O, is prepared by reducing chromium trioxide, CrO3, with ethanol in the presence of orthophosphoric acid, H3PO4, at temperatures ranging from −24 °C to +80 °C .Molecular Structure Analysis

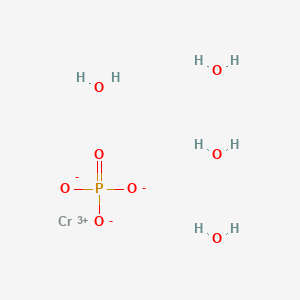

The molecular formula of Chromium(III) phosphate tetrahydrate is CrH8O8P . Chromium (III) phosphate can exist as two isomorphs. Its β-isoform is orthorhombic with the Cmcm space group (a = 0.5165, b = 0.7750, c = 0.6131 nm). The structure consists of infinite chains of trans edge-sharing CrO6 octahedra, which run parallel to the c-axis, and are linked by PO4 tetrahedra .Chemical Reactions Analysis

Ammonia reacts with chromium (III) ion to precipitate gray-green chromium (III) hydroxide: Cr3+(aq) + 3NH3(aq) + 3H2O(l) ↽−−⇀ Cr(OH)3(s) + 3NH+4 (aq) Cr 3 + (aq) + 3 NH 3 (aq) + 3 H 2 O (l) ↽ − − ⇀ Cr (OH) 3 (s) + 3 NH 4 + (aq) Cr(OH)3 .Physical And Chemical Properties Analysis

Chromium(III) phosphate tetrahydrate is insoluble in water but soluble in acids . Its molecular weight is 146.97 Da .Wissenschaftliche Forschungsanwendungen

Mesoporous Chromium(III) Phosphate Synthesis : An unconventional sol–gel technique was used to synthesize mesoporous chromium(III) phosphate, resulting in a material with a high specific surface area and narrow pore size distribution. This has potential applications in catalysis and adsorption due to its unique structural properties (Tarafdar, Biswas, Pramanik & Pramanik, 2006).

Carcinogenicity and Chemoprevention : Chromium, in both its hexavalent and trivalent states, exhibits diverse biological activities. Trivalent chromium(III) can accumulate around cells, leading to cell-membrane lipid injuries and DNA damage. This highlights the potential risks associated with chromium exposure and underscores the importance of studying its genotoxicity and possible chemopreventive measures (Wang, Su, Gu, Song & Zhao, 2017).

Structural Peculiarities in NASICON Frameworks : Chromium(III) has been found in NASICON-related phosphates with unusual tetrahedral oxygen coordination, which is rare for chromium(III) in phosphates. This unique structural arrangement may have implications for the material's thermal stability and its application as an inorganic pigment (Gorodylova, Kosinová, Šulcová, Bělina & Vlcek, 2014).

Chromium and DNA Interaction : Chromium(III) can form tight complexes with DNA, affecting DNA replication processes. It can substitute for Mg2+ in certain enzymatic reactions, influencing DNA polymerase activity and potentially contributing to chromate-induced mutagenesis (Snow, 1994).

Nucleotide Interaction : Chromium(III) shows specific interactions with the phosphate groups of nucleotides, evident through 31P-NMR spectroscopy. These interactions have significant implications for understanding the genotoxic consequences of chromium exposure (Wolf, Kasemann & Ottenwälder, 1989).

Chromium-Phosphate Reactions in Waste Management : The study of chromium(III)-phosphate reactions is crucial for managing high-level radioactive wastes. This research provides essential thermodynamic data for understanding these reactions in various environmental conditions (Rai, Moore, Hess, Rao & Clark, 2004).

Chromium(III) Ions Detection : A novel colorimetric method using silver nanoprisms and monohydrogen phosphate has been developed for the detection of chromium(III) ions, with potential applications in environmental monitoring (Pu, Wu, Tan, Wen, Ling & Cao, 2021).

Wirkmechanismus

Target of Action

Chromium(III) phosphate tetrahydrate is an inorganic compound with the chemical formula CrPO4·4H2O . It is used as an additive in drugs, anti-corrosive pigments, catalysts, and polymer manufacture . It is also used to catalyze cation exchange in sorption reactions

Mode of Action

It is known to catalyze cation exchange in sorption reactions . This suggests that it may interact with other ions or molecules in its environment, facilitating their exchange and thereby influencing the overall chemical dynamics of the system.

Biochemical Pathways

Chromium-supplemented obese mice exhibited a reduced electrically stimulated rise in intracellular calcium , suggesting that chromium compounds may have some influence on calcium signaling pathways.

Pharmacokinetics

It is known that the compound is insoluble in water , which suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be limited. Its bioavailability would likely be influenced by factors such as the method of administration and the presence of other compounds that could facilitate its dissolution or absorption.

Result of Action

It is known to be toxic if swallowed and can cause skin and eye irritation, as well as respiratory irritation . These effects suggest that it may interact with cellular membranes and other biological structures, leading to irritation and other adverse effects.

Safety and Hazards

Chromium(III) phosphate tetrahydrate is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Eigenschaften

IUPAC Name |

chromium(3+);phosphate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZHAJJRIRDSTG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH8O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703782 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10101-59-4 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)